

5-Chloro-2-methyl-3-nitropyridine CAS number and molecular formula.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-methyl-3-nitropyridine

Cat. No.: B163199

[Get Quote](#)

Technical Guide: 5-Chloro-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Chloro-2-methyl-3-nitropyridine** (CAS Number: 1211533-93-5), a substituted pyridine derivative of interest in synthetic and medicinal chemistry. While detailed experimental data for this specific isomer is limited in publicly accessible literature, this document consolidates available information and presents a logical framework for its synthesis, potential reactivity, and applications based on the chemistry of related nitropyridine compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

Substituted nitropyridines are a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide range of functional molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The presence of a nitro group, a halogen, and a methyl group on the pyridine ring of **5-Chloro-2-methyl-3-nitropyridine** imparts a unique chemical reactivity, making it a potentially valuable intermediate for the

synthesis of more complex molecular architectures. This guide summarizes the known properties of this compound and explores its synthetic and application potential.

Chemical and Physical Properties

While extensive experimental data for **5-Chloro-2-methyl-3-nitropyridine** is not readily available, the following table summarizes its basic chemical identifiers and physical properties. It is important to note that some physical properties of related isomers are included for comparative purposes, as specific experimental values for the target compound are not widely reported.

Property	Value	Reference
CAS Number	1211533-93-5	[1]
Molecular Formula	C6H5CIN2O2	[1]
Molecular Weight	172.57 g/mol	[1]
IUPAC Name	5-Chloro-2-methyl-3-nitropyridine	
Appearance	Not specified (Isomers are typically beige to yellow solids)	[2]
Melting Point	Data not available for this isomer. (Isomer 2-Chloro-5-methyl-3-nitropyridine: 50-51 °C)	[2]
Boiling Point	Data not available for this isomer. (Isomer 2-Chloro-5-methyl-3-nitropyridine: 290.8°C at 760 mmHg)	[2]
Density	Data not available for this isomer. (Isomer 2-Chloro-5-methyl-3-nitropyridine: 1.4±0.1 g/cm3)	[2]

Proposed Synthesis

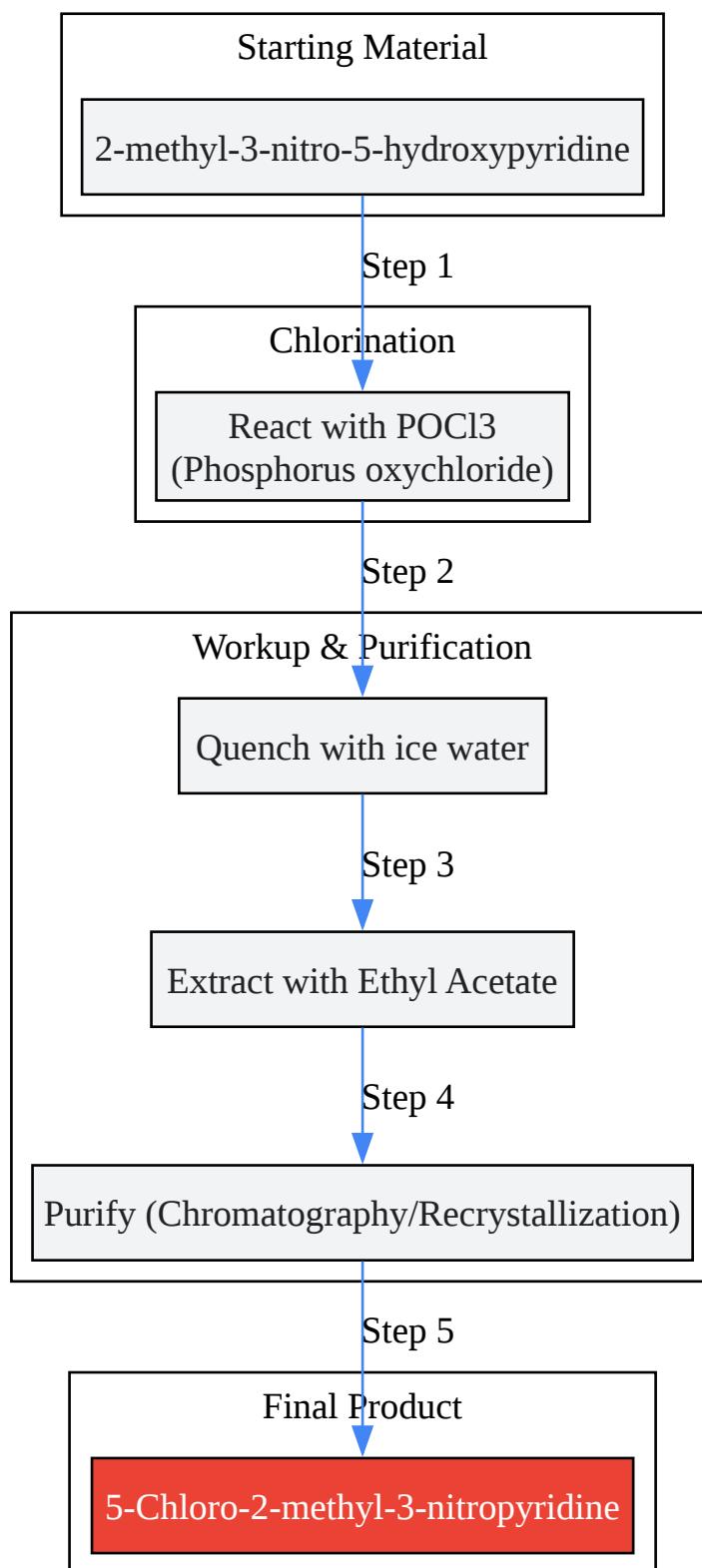
A specific, peer-reviewed synthesis protocol for **5-Chloro-2-methyl-3-nitropyridine** is not extensively documented. However, based on the known synthesis of related 2-methyl-3-nitropyridine derivatives, a plausible synthetic route can be proposed. The general strategy involves the substitution of a suitable leaving group on a 2-methyl-3-nitropyridine precursor or the construction of the substituted pyridine ring.

A common approach to similar structures involves the chlorination of a corresponding hydroxypyridine. For instance, the synthesis of 2-Chloro-5-methyl-3-nitropyridine has been reported via the reaction of 2-hydroxy-5-methyl-3-nitropyridine with a chlorinating agent like phosphorus oxychloride (POCl₃).^[2]

Proposed Experimental Protocol: Synthesis of 5-Chloro-2-methyl-3-nitropyridine

This is a proposed protocol based on the synthesis of related compounds and should be optimized and validated experimentally.

Reaction: Chlorination of 2-methyl-3-nitro-5-hydroxypyridine.


Reagents and Materials:

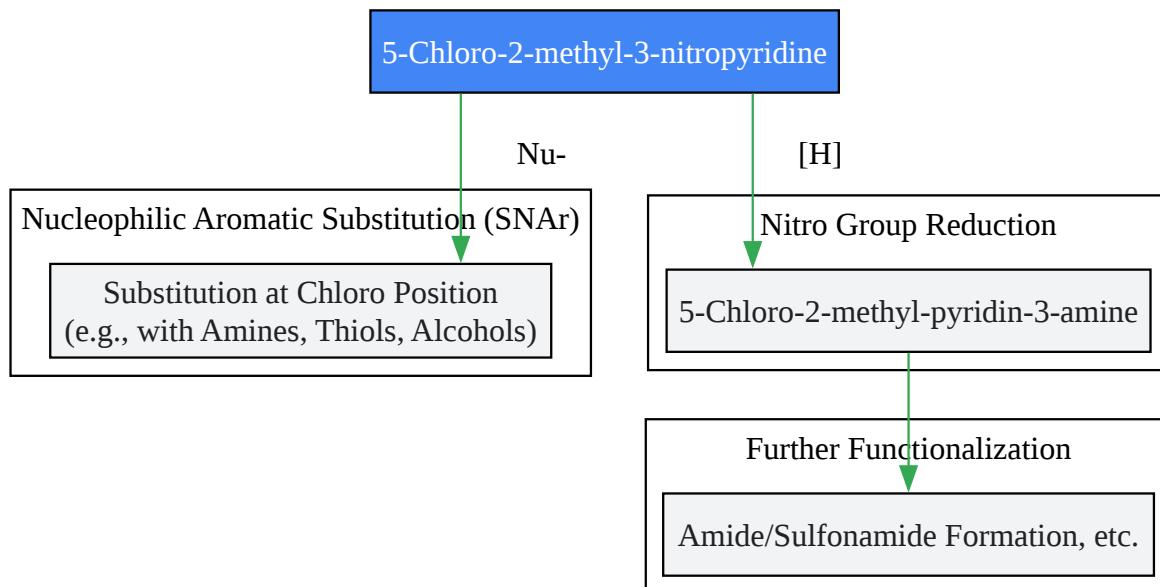
- 2-methyl-3-nitro-5-hydroxypyridine
- Phosphorus oxychloride (POCl₃)
- Anhydrous N,N-Dimethylformamide (DMF) (optional, as catalyst)
- Ice water
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate
- Round-bottom flask

- Reflux condenser
- Magnetic stirrer and heat source
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask, add 2-methyl-3-nitro-5-hydroxypyridine.
- Carefully add an excess of phosphorus oxychloride. A catalytic amount of anhydrous DMF may be added.
- Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Slowly and carefully quench the reaction by pouring the mixture into ice water with vigorous stirring.
- Extract the aqueous mixture with ethyl acetate.
- Combine the organic layers and wash with water, followed by a brine solution.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization to yield **5-Chloro-2-methyl-3-nitropyridine**.

[Click to download full resolution via product page](#)


Caption: Proposed workflow for the synthesis of **5-Chloro-2-methyl-3-nitropyridine**.

Potential Applications in Drug Discovery

The utility of **5-Chloro-2-methyl-3-nitropyridine** as a building block in drug discovery stems from the reactivity of its functional groups. The electron-withdrawing nitro group activates the pyridine ring, particularly the chloro substituent, for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles, such as amines, thiols, and alcohols, to generate a library of derivatives.

The nitro group itself can be readily reduced to an amino group, which can then be further functionalized. The methyl group can also potentially undergo reactions, such as oxidation or condensation. This multi-faceted reactivity makes this scaffold attractive for generating molecules with diverse biological activities.

Nitropyridine derivatives have been investigated for a range of therapeutic applications, including as inhibitors of various kinases and other enzymes.^[3] For example, derivatives of 2-chloro-3-nitropyridine have been used in the synthesis of potential urease inhibitors.^[3] Furthermore, the pyridine moiety is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for the functionalization of **5-Chloro-2-methyl-3-nitropyridine**.

Safety and Handling

Detailed toxicological data for **5-Chloro-2-methyl-3-nitropyridine** is not available.^[1] However, related chloronitropyridine compounds are generally considered hazardous. For instance, 2-Chloro-3-methyl-5-nitropyridine is classified as toxic if swallowed, causes skin irritation, and may cause serious eye and respiratory irritation.^[4] It is therefore recommended to handle **5-Chloro-2-methyl-3-nitropyridine** with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Chloro-2-methyl-3-nitropyridine is a chemical intermediate with significant potential for application in synthetic and medicinal chemistry. While there is a notable lack of detailed experimental data and published applications for this specific isomer, its chemical structure suggests a rich reactivity that can be exploited for the generation of diverse molecular entities. This guide provides a foundational understanding of this compound based on available data and the known chemistry of its structural analogs. Further research is warranted to fully elucidate the properties, synthesis, and utility of **5-Chloro-2-methyl-3-nitropyridine** in drug discovery and other scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloro-2-methyl-3-nitropyridine - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Chloro-3-methyl-5-nitropyridine | C₆H₅CIN₂O₂ | CID 89648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [5-Chloro-2-methyl-3-nitropyridine CAS number and molecular formula.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b163199#5-chloro-2-methyl-3-nitropyridine-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b163199#5-chloro-2-methyl-3-nitropyridine-cas-number-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com